Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]-
Description
Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]- (CAS: 93805-07-3) is a substituted cyclohexane derivative featuring dual imine-functionalized alkylidene groups. Its molecular formula is C22H42N2 (MW: 334.58 g/mol), with a highly branched structure that confers significant hydrophobicity (XlogP: 5.4) . This structural complexity is reflected in its high topological polar surface area (24.7 Ų) and a "twisted" cyclohexane backbone .
Properties
IUPAC Name |
2-methyl-N-[[1,3,3-trimethyl-5-(2-methylpropylideneamino)cyclohexyl]methyl]propan-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-14(2)10-19-13-18(7)9-16(20-11-15(3)4)8-17(5,6)12-18/h10-11,14-16H,8-9,12-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQIHZHFSKQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NCC1(CC(CC(C1)(C)C)N=CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866451 | |
| Record name | Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54914-37-3 | |
| Record name | 1,3,3-Trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54914-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmophen PAC XP 7076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054914373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]cyclohexanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Cyclohexanemethanamine, specifically the compound 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]-, is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H34N2
- Molecular Weight : 278.48 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 377.1°C at 760 mmHg
- Flash Point : 174.2°C
Structure-Activity Relationship (SAR)
The biological activity of cyclohexanemethanamine derivatives often correlates with their structural features. SAR studies have shown that modifications to the amine groups and cyclohexane ring can significantly influence the compound's activity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Amido group | Generally decreases potency |
| Ureyl derivatives | Variable effects based on substitution pattern |
| N,N-Dialkyl substitutions | Enhanced binding affinity in certain receptor assays |
Research indicates that cyclohexanemethanamine may exert its biological effects through several mechanisms, including:
- Receptor Modulation : Interaction with various receptors, potentially influencing signaling pathways related to inflammation and immune response.
- Antioxidant Activity : Some studies suggest that derivatives may exhibit antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
- CXCR3 Modulation
- Neuroprotective Effects
-
Bioactivity Data Analysis
- A comprehensive analysis of bioactivity data across multiple databases (PubChem, BindingDB) showed that compounds similar to cyclohexanemethanamine exhibited a range of activities classified as active or weakly active against various biological targets . This underscores the importance of structural modifications in enhancing bioactivity.
Scientific Research Applications
Synthesis of Polymeric Materials
One of the primary applications of this compound is in the synthesis of polymeric materials. It serves as a latent aliphatic polyamine that can be used in the formulation of coatings, adhesives, and sealants. The compound's ability to undergo polymerization makes it a valuable ingredient in creating durable materials with specific mechanical properties.
Case Study:
A study demonstrated that incorporating cyclohexanemethanamine into epoxy resin formulations improved adhesion and flexibility while maintaining high thermal stability. This application is crucial in industries such as automotive and aerospace where material performance is critical.
Catalysis in Organic Reactions
Cyclohexanemethanamine acts as a catalyst in various organic reactions, particularly in amination processes. Its unique structure allows it to facilitate reactions that require amine functionalities, making it useful in synthesizing pharmaceuticals and agrochemicals.
Case Study:
Research published in a peer-reviewed journal highlighted its effectiveness in promoting the synthesis of substituted anilines from nitro compounds under mild conditions. This method showcased reduced environmental impact compared to traditional catalytic methods.
Use in Pharmaceutical Chemistry
The compound's amine functional groups are integral to pharmaceutical chemistry, where it can be utilized as an intermediate in drug synthesis. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.
Case Study:
In a pharmaceutical development project, cyclohexanemethanamine was used as a key intermediate in synthesizing a new class of anti-inflammatory drugs. The modifications made using this compound resulted in enhanced efficacy and reduced side effects compared to existing treatments.
Agricultural Applications
In agriculture, this compound can be used as a building block for developing herbicides and pesticides. Its ability to interact with biological systems makes it suitable for creating compounds that target specific pests or weeds without harming crops.
Case Study:
A research initiative focused on developing new herbicides incorporated cyclohexanemethanamine into their formulations. The resulting products exhibited improved selectivity and effectiveness against target weeds while being less toxic to non-target species.
Safety and Handling Considerations
Due to its chemical nature, cyclohexanemethanamine poses certain hazards that must be managed during handling and application. It is classified under GHS hazard symbols indicating potential skin irritation and corrosive properties.
| Hazard Statement | Description |
|---|---|
| H317 | May cause an allergic skin reaction |
| H314 | Causes severe skin burns and eye damage |
Proper safety protocols must be followed when working with this compound to mitigate risks associated with exposure.
Comparison with Similar Compounds
Structural Analogues
The compound shares functional and structural similarities with several alicyclic amines and imines. Key analogues include:
Key Structural Differences:
- Branching and Substituents : The target compound’s 2-methylpropylidene groups introduce greater steric hindrance compared to the 1-methylpropylidene groups in CAS 66230-21-5 .
- Backbone Rigidity : Unlike PACM’s flexible methylene bridge, the target compound’s cyclohexane ring restricts conformational mobility .
- Functional Groups : The target compound’s imine groups contrast with the primary amines in PACM and 1,3-cyclohexanebis(methylamine), altering reactivity and solubility .
Physicochemical Properties
Notable Trends:
- Hydrophobicity : The target compound’s XlogP (5.4) is significantly higher than PACM (1.9) due to its branched alkylidene substituents .
- Solubility: The absence of H-bond donors in the target compound limits water solubility compared to PACM and 1,3-cyclohexanebis(methylamine), which have primary amines .
Toxicological and Environmental Profiles
Insights:
- PACM’s toxicity is inferred via read-across data from its methyl-substituted analogue (CAS 6864-37-5), which shares similar hazards due to shared functional groups .
Preparation Methods
Preparation of the Cyclohexanemethanamine Core
The cyclohexanemethanamine derivative is typically prepared from 3-aminomethyl-3,5,5-trimethylcyclohexanone or related ketones. A notable process involves:
- Starting Material: 3-cyano-3,5,5-trimethylcyclohexanone (isophorone nitrile)
- Step 1: Reaction with ammonia to form 3-cyano-3,5,5-trimethylcyclohexylimine (isophorone imine)
- Step 2: Catalytic reductive amination of the imine with hydrogen in the presence of ammonia to yield 3-aminomethyl-3,5,5-trimethylcyclohexylamine (isophorone diamine)
This method is well-documented in patent literature and is crucial for obtaining the cyclohexylamine intermediate with high purity and yield.
Formation of the Imine Groups (Schiff Base Formation)
The key step to obtain the target compound involves condensation of the cyclohexanemethanamine intermediate with 2-methylpropanal (isobutyraldehyde) or equivalent ketones:
- The primary amine groups on the cyclohexylamine react with the aldehyde groups to form imines (C=N bonds), specifically the 2-methylpropylidene moieties.
- This condensation is typically carried out under controlled conditions to avoid hydrolysis or side reactions, often in anhydrous solvents and under inert atmosphere.
- The reaction parameters (temperature, solvent, molar ratios) are optimized to maximize imine formation and minimize polymerization or side products.
Optimization and Control Measures
- Alkalinity Control: During reductive amination of the cyclohexylimine intermediate, controlling the alkalinity with selected bases or catalysts is critical to prevent side reactions such as cyano group detachment or formation of by-products like 3,5,5-trimethyl-cyclohexanol.
- Catalyst Selection: Hydrogenation catalysts must be chosen to maintain activity and longevity, avoiding poisoning by cyanide ions generated during synthesis.
- Reaction Monitoring: Continuous monitoring of reaction intermediates and products via spectroscopic methods (e.g., NMR, IR) ensures high selectivity and yield.
Summary Table of Preparation Steps and Conditions
| Step | Reactants / Intermediates | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 3-cyano-3,5,5-trimethylcyclohexanone + NH3 | Imine formation (imine intermediate) | Controlled temperature, ammonia atmosphere | Forms isophorone imine (IPNI) |
| 2 | Isophorone imine + H2 + NH3 | Catalytic reductive amination | Hydrogen pressure, basic catalyst, alkalinity controlled | Produces 3-aminomethyl-3,5,5-trimethylcyclohexylamine (IPDA) |
| 3 | IPDA + 2-methylpropanal | Schiff base condensation (imine formation) | Anhydrous solvent, inert atmosphere, controlled temperature | Yields final bis-imine compound |
Research Findings and Industrial Relevance
- The method described in patent EP2930166A1 emphasizes the importance of alkalinity control during reductive amination to enhance yield and purity of the cyclohexanemethanamine intermediate, which directly impacts the quality of the final bis-imine product.
- The latent aliphatic polyamine nature of the final compound makes it valuable as a curing agent in epoxy resin systems, where controlled reactivity is essential.
- Industrial suppliers provide this compound with specifications ensuring consistent quality for polymer synthesis applications.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The compound’s synthesis involves imine condensation and cyclohexane functionalization. Key steps include borohydride-catalyzed reductive amination (as seen in cyclohexanemethanamine derivatives) and controlling stereochemistry during isobutylidene group attachment . Optimization should focus on:
- Catalyst selection : Sodium borohydride vs. alternative reductants for amine intermediate stabilization.
- Temperature control : Maintaining 0–5°C during imine formation to avoid side reactions.
- Purification : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate isomers .
Q. How can researchers verify the compound’s structural integrity and purity?
Combine multiple analytical techniques:
- NMR : Assign peaks for methyl groups (δ 1.0–1.5 ppm), cyclohexane protons (δ 1.6–2.2 ppm), and imine protons (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 279.280 (C18H34N2) with <2 ppm error .
- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can discrepancies in toxicity data (e.g., oral LD50 vs. environmental toxicity) be reconciled for risk assessment?
The compound exhibits moderate acute toxicity (rat oral LD50: 1,030 mg/kg) but significant aquatic toxicity (Daphnia magna EC50: 17.4 mg/L) . Methodological considerations:
- In vitro-in vivo extrapolation (IVIVE) : Adjust for metabolic differences using hepatocyte assays.
- Environmental fate modeling : Assess bioaccumulation potential via logP (predicted ~4.5) and hydrolysis stability .
- Species sensitivity : Compare toxicity thresholds across taxa (e.g., algae EC50: 37 mg/L) .
Q. What strategies address challenges in computational modeling of its conformational dynamics?
The compound’s two isobutylidene groups introduce steric hindrance and multiple low-energy conformers. Recommended approaches:
- MD simulations : Use AMBER or CHARMM force fields with explicit solvent models (e.g., water, DMSO) to sample ring puckering and imine tautomerism .
- QM/MM calculations : Optimize transition states for isomerization at the B3LYP/6-31G* level .
- X-ray crystallography : Resolve crystal structures to validate computational predictions .
Q. How can researchers design structure-activity relationship (SAR) studies for its potential as a potassium channel opener?
Structural analogs (e.g., urea/amide derivatives) show activity on KCNQ2/Q3 channels . Key SAR parameters:
- Substituent effects : Replace isobutylidene with cyclopropyl or fluorophenyl groups to modulate lipophilicity.
- Stereochemistry : Compare cis/trans isomers in patch-clamp electrophysiology assays .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using molecular docking (e.g., AutoDock Vina) .
Data Contradiction Analysis
Q. How should conflicting hazard classifications (e.g., OSHA 8.2C vs. GHS Category 4) guide laboratory handling protocols?
The compound is classified as both corrosive (OSHA 8.2C) and a mild oral toxin (GHS Category 4) . Mitigation strategies:
- Personal protective equipment (PPE) : Use nitrile gloves and goggles for skin/eye protection.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation (H335) .
- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal to reduce environmental impact .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
